Leuprolide (1-3)

Description

Historical Context of Gonadotropin-Releasing Hormone (GnRH) Analog Development

The history of GnRH analog development is rooted in the isolation and characterization of native GnRH in the early 1970s by Nobel laureates Roger Guillemin and Andrew Schally. mdpi.comwikipedia.orgnih.gov This groundbreaking discovery revealed GnRH as a decapeptide crucial for regulating reproductive function by stimulating the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comwikipedia.org

Following the elucidation of the amino acid sequence of GnRH, researchers embarked on drug discovery programs aimed at creating synthetic analogs with altered pharmacological properties. nih.gov The goal was to develop compounds that could either stimulate or suppress gonadotropin release more effectively or for a longer duration than the native hormone. nih.govwikipedia.org Early research focused on modifying the decapeptide structure, typically involving substitutions at positions 6, 9, and 10, to enhance receptor binding affinity and increase resistance to enzymatic degradation. mdpi.comnih.govwikipedia.org It is estimated that over 2000 different analogs of GnRH have been synthesized since the 1970s. researchgate.netoup.com This extensive research led to the development of both GnRH agonists and antagonists, each with distinct mechanisms of action on the GnRH receptor. mdpi.comwikipedia.orgresearchgate.net

Leuprolide as a Paradigm in Synthetic Peptide Agonist Research

Leuprolide emerged as one of the first synthetic GnRH analogs to enter clinical development and is considered a paradigm in synthetic peptide agonist research. mdpi.comnih.gov Discovered around 1973 by Takeda Pharmaceutical Company, it was subsequently developed in collaboration with Abbott Laboratories. nih.gov Leuprolide is classified as a GnRH receptor superagonist. nih.govdrugbank.com

Its design involves specific modifications to the native GnRH sequence. Notably, leuprolide incorporates a D-leucyl residue at position 6 and an N-ethylprolinamide at the C-terminus (position 9, with the deletion of Gly-NH2 at position 10 found in native GnRH). nih.govwikipedia.orgwikidata.org These structural changes are critical to its function. The substitution of the L-amino acid at position 6 with a D-amino acid makes the peptide more resistant to enzymatic degradation by peptidases, significantly increasing its circulating half-life compared to native GnRH (approximately three hours for leuprolide versus three to four minutes for GnRH). nih.govdrugbank.comnih.gov The modification at the C-terminus also contributes to its enhanced potency and duration of action.

As a GnRH agonist, leuprolide binds to the GnRH receptor on pituitary gonadotropic cells. nih.govdrugbank.comaemps.es Unlike the pulsatile release of native GnRH required for normal gonadotropin secretion, continuous exposure to an agonist like leuprolide initially causes a surge in LH and FSH release (known as the "flare effect"). mdpi.comnih.govwikipedia.org However, this sustained, non-pulsatile stimulation leads to the desensitization and downregulation of GnRH receptors on the pituitary gland. mdpi.comnih.govaemps.es This downregulation ultimately results in a profound and sustained suppression of LH and FSH secretion, which in turn reduces the production of gonadal sex steroids like testosterone (B1683101) and estradiol. nih.govdrugbank.comaemps.esbachem.com This paradoxical anti-fertility or suppressive effect, observed with continuous administration of potent GnRH agonists, was a key discovery in the development of these analogs. researchgate.net

The chemical synthesis of leuprolide has been a subject of research, with methods including solid-phase and solution-phase peptide synthesis being explored for its production. cpcscientific.comresearchgate.net The first industrial preparation was introduced in 1977, utilizing both routes, with the solution route being better suited for large-scale manufacturing. cpcscientific.com More recent research has explored high-efficiency and green approaches to leuprolide synthesis, including continuous-flow systems. jlu.edu.cnacs.org

Scope and Research Significance of Leuprolide Studies

Research into leuprolide has significantly impacted chemical biology and peptide research by providing a model for understanding peptide-receptor interactions, the effects of amino acid substitutions on peptide pharmacokinetics and pharmacodynamics, and strategies for peptide synthesis and delivery. The development of leuprolide and other GnRH analogs has demonstrated the therapeutic potential of manipulating endogenous peptide hormones through synthetic mimetics. mdpi.comnih.gov

Studies on leuprolide have contributed to understanding the complex regulation of the HPG axis and the consequences of sustained GnRH receptor activation versus pulsatile stimulation. wikipedia.orgnih.gov The molecule's ability to induce reversible suppression of gonadal steroids has made it an invaluable tool in research exploring hormone-dependent biological processes. nih.govaemps.es

Furthermore, research into leuprolide's chemical structure and synthesis has driven advancements in peptide chemistry and manufacturing. The need for efficient and scalable synthesis methods has spurred innovation in solid-phase and liquid-phase peptide synthesis techniques. cpcscientific.comresearchgate.netjlu.edu.cnacs.org

The research significance of leuprolide also extends to the development of sustained-release formulations, which are crucial for maintaining continuous exposure and achieving the desired downregulation effect. mdpi.comdrugbank.comnih.gov The development of technologies like biodegradable microspheres for leuprolide delivery has been a notable area of research, impacting the broader field of peptide drug delivery. nih.gov

While the clinical applications of leuprolide are a major driver of its research, the fundamental studies into its chemical properties, interaction with the GnRH receptor, and metabolic fate continue to be significant for the development of next-generation peptide therapeutics and a deeper understanding of peptide biology.

Selected Research Findings Related to Leuprolide's Chemical Biology:

| Feature | Native GnRH Sequence | Leuprolide Sequence (Modifications Highlighted) | Significance of Modification | Reference |

| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2 | pGlu-His-Trp-Ser-Tyr-D-Leu -Leu-Arg-Pro-NHEt | Increased resistance to enzymatic degradation, enhanced potency. | nih.govmdpi.comwikidata.org |

| Length | Decapeptide (10 amino acids) | Nonapeptide (9 amino acids) | Result of C-terminal modification. | nih.govdrugbank.com |

| Half-life (approximate) | 3-4 minutes | 3 hours | Increased metabolic stability due to D-Leu substitution. | nih.govdrugbank.com |

| Receptor Interaction | Binds to GnRH receptor, pulsatile release stimulates LH/FSH | Binds to GnRH receptor, continuous exposure leads to downregulation | Enables therapeutic suppression of gonadotropins and sex steroids. | mdpi.comdrugbank.comaemps.es |

| Chemical Synthesis Approaches | Primarily peptide synthesis | Solid-phase, Solution-phase, Continuous-flow peptide synthesis | Evolution of methods for efficient and large-scale production. | cpcscientific.comresearchgate.netjlu.edu.cnacs.org |

Structure

3D Structure

Properties

CAS No. |

35925-21-4 |

|---|---|

Molecular Formula |

C22H24N6O5 |

Molecular Weight |

452.5 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C22H24N6O5/c29-19-6-5-16(26-19)20(30)27-17(8-13-10-23-11-25-13)21(31)28-18(22(32)33)7-12-9-24-15-4-2-1-3-14(12)15/h1-4,9-11,16-18,24H,5-8H2,(H,23,25)(H,26,29)(H,27,30)(H,28,31)(H,32,33)/t16-,17-,18-/m0/s1 |

InChI Key |

OHCMNYPOVOHMJR-BZSNNMDCSA-N |

SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Isomeric SMILES |

C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O |

Canonical SMILES |

C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O |

Appearance |

Solid powder |

Other CAS No. |

35925-21-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

XHW |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Leuprolide (1-3); Leuprorelin |

Origin of Product |

United States |

Molecular Architecture and Conformational Dynamics of Leuprolide

Primary Structure and Amino Acid Sequence Analysis

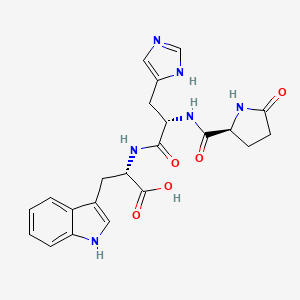

Leuprolide is an oligopeptide composed of nine amino acid residues joined in sequence. The primary structure of Leuprolide is pyroglutamyl-histidyl-tryptophyl-seryl-tyrosyl-D-leucyl-leucyl-arginyl-N-ethylprolinamide (pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt). nih.govwikipedia.orggenscript.comsigmaaldrich.commedkoo.com This sequence is a modification of the natural decapeptide GnRH, with a D-leucyl residue at position 6 and an N-ethylprolinamide at the C-terminus replacing Gly-NH2 at position 10. nih.govwikipedia.orggenscript.com The presence of the D-leucyl residue at position 6 is a key modification that contributes to Leuprolide's increased potency and longer half-life compared to native GnRH. nih.govwikipedia.orggenscript.com

Solution State Conformational Studies

The conformational behavior of Leuprolide in solution has been extensively studied using various spectroscopic and computational techniques to understand its three-dimensional structure and flexibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of peptides. Studies on Leuprolide have utilized both one-dimensional (1D) and two-dimensional (2D) NMR experiments to gain insights into its structure. researchgate.netnih.govresearchgate.netresearchgate.net

1D 1H NMR spectra provide information on the types of protons present and their chemical environments. 2D NMR experiments, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are essential for assigning resonances and identifying through-bond and through-space correlations, respectively. researchgate.net TOCSY experiments reveal connectivities between protons within the same amino acid residue, aiding in the assignment of spin systems. researchgate.net NOESY experiments, on the other hand, show cross-peaks between protons that are spatially close to each other, regardless of whether they are directly bonded. intermediateorgchemistry.co.uk Analysis of these cross-peaks provides distance constraints that are crucial for determining the three-dimensional structure. intermediateorgchemistry.co.uk

Studies using 2D NMR, including TOCSY and NOESY, in solvents like DMSO-d6 and D2O have been conducted to investigate the conformational behavior of Leuprolide. researchgate.netnih.govresearchgate.net For instance, NOESY spectra in aqueous/deuterated methanol (B129727) solution have revealed short-range nOe connectivities (i, i+1), indicating the flexibility of the molecule. researchgate.net

The Nuclear Overhauser Effect (NOE) is a phenomenon observed in NMR where the intensity of a signal from one nucleus is affected by the saturation of another spatially close nucleus. intermediateorgchemistry.co.uk NOE data provide crucial distance information between protons, which is fundamental for determining the three-dimensional structure of molecules in solution. intermediateorgchemistry.co.uk

Molecular Dynamics (MD) Simulations and Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational techniques used to simulate the physical movements of atoms and molecules over time. mdpi.com MD simulations allow for the exploration of the conformational space of a molecule, providing insights into its flexibility and the different conformations it can adopt in solution. mdpi.comdovepress.commpg.defrontiersin.org

Detailed MD simulations have been employed to study the conformational behavior of Leuprolide in various solutions, complementing experimental NMR data. researchgate.netnih.gov These simulations can help to visualize the dynamic nature of the peptide and identify frequently sampled conformations. Exploring the conformational space through MD simulations is valuable, especially when experimental structural data like crystallography for receptor targets are unavailable. researchgate.netnih.gov MD simulations can also be used to generate different conformers and explore potential ligand-binding conformations. mdpi.com

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left and right circularly polarized light by chiral molecules. harvard.edumdpi.com CD spectroscopy in the far-UV region (185-250 nm) is particularly useful for determining the secondary structure elements of peptides and proteins, such as alpha-helices, beta-sheets, and random coils. harvard.edumdpi.com

CD spectroscopy has been used to characterize the secondary structure of Leuprolide in solution. nih.govjst.go.jpdovepress.comnih.gov Studies have shown that Leuprolide can display different preferred conformations depending on the solution conditions. nih.gov For example, in water, Leuprolide has been reported to exhibit an unstructured pattern characteristic of a random coil conformation, depicted by a single large negative peak at around 200 nm. dovepress.comnih.gov In the presence of secondary structure-inducing solvents like trifluoroethanol (TFE), CD studies have shown changes in the spectrum, indicating the adoption of more ordered structures, such as a nascent helix at low pH or a high population beta-turn at slightly acidic pH in TFE/water mixtures. nih.govproquest.com The number of amino acids in a peptide chain, such as the nine amino acids in Leuprolide, can influence its secondary structure in different solvents. dovepress.comnih.gov

Compound Names and PubChem CIDs

Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Characterization

Studies utilizing FTIR spectroscopy have been employed to characterize Leuprolide and its conjugates nih.govnih.gov. For instance, FTIR analysis has been used to confirm the formation of amide bonds in Leuprolide conjugates with fatty acids, observing characteristic peaks associated with amide vibrations nih.gov. Changes in wavenumber in the FTIR spectra can indicate alterations in the functional groups and structure upon conjugation nih.gov. FTIR, in conjunction with other techniques like NMR and differential scanning calorimetry (DSC), has also been used for the physicochemical characterization of Leuprolide and its complexes, such as the zinc-leuprolide complex nih.gov. These analyses help to understand the structural integrity and potential interactions of Leuprolide in different formulations or complex formations nih.gov.

Structural Elucidation of Leuprolide Analogs and Derivatives

The structural elucidation of Leuprolide analogs and derivatives is crucial for understanding how modifications to the peptide sequence affect its conformation and activity researchgate.netnih.gov. Various analytical techniques, particularly NMR spectroscopy and molecular dynamics simulations, have been instrumental in this process researchgate.netnih.govnih.gov.

Research on Leuprolide analogs has focused on substitutions at different positions to investigate their impact on structure and function nih.govresearchgate.net. For example, studies have explored analogs with modifications at positions 4 and 6 nih.gov. NMR spectroscopy has provided experimental evidence for the U-turn-like structure, characterized as a beta-hairpin conformation, in Leuprolide and several analogs in dimethylsulfoxide nih.gov. Modifications, such as the incorporation of NMeSer at position 4, have been shown to influence the enzymatic stability and can lead to the formation of additional backbone turns nih.gov.

Molecular dynamics simulations complement experimental data by providing a dynamic view of the peptide's conformational space and exploring low-energy states researchgate.netnih.govmdpi.com. These studies help in understanding how amino acid substitutions or modifications to the termini affect the flexibility and preferred conformations of Leuprolide analogs researchgate.netnih.gov. The comparison of conformational behavior between Leuprolide and its analogs in different solvents also aids in identifying structural features that are important for their biological activity researchgate.netnih.gov.

Structure-Activity Relationship (SAR) Studies and Bioactive Conformation Identification

Structure-Activity Relationship (SAR) studies are fundamental to understanding how variations in the chemical structure of Leuprolide and its analogs correlate with their biological activity, particularly their affinity for the GnRH receptor and their ability to modulate downstream effects researchgate.netnih.govwikipedia.orgmdpi.comnih.govguidetomalariapharmacology.org. Identifying the bioactive conformation – the specific three-dimensional structure that binds to the receptor and elicits a biological response – is a key goal of these studies researchgate.netnih.govmdpi.com.

SAR analysis on peptides often involves systematically modifying amino acid residues and assessing the impact on binding affinity and efficacy mdpi.commdpi.comresearchgate.net. For GnRH analogs, including Leuprolide, the presence of a D-amino acid substitution at position 6 is a common feature associated with increased potency and stability compared to the native hormone nih.govmdpi.com. This modification influences the peptide's conformation, favoring turn structures that are believed to be important for receptor interaction researchgate.netnih.govmdpi.comnih.gov.

Studies have shown that the conformational requirements for agonistic activity of GnRH analogs involve specific turn types in certain segments of the peptide researchgate.netnih.gov. NMR and molecular dynamics simulations have been used to propose bioactive conformations based on structural features observed in active analogs researchgate.netnih.gov. While crystallographic data for the GnRH receptor bound to ligands is limited, computational modeling and experimental data from SAR studies help in inferring the likely binding modes and the peptide conformations involved in receptor activation researchgate.netnih.govmdpi.comresearchgate.net.

SAR studies also explore the effects of modifications on enzymatic stability and other pharmacokinetic properties, which are influenced by the peptide's structure and flexibility nih.govresearchgate.netnih.gov. For instance, N-methylation of peptide bonds can affect both conformational rigidity and stability against enzymatic degradation researchgate.netnih.gov. Understanding these relationships is vital for the rational design of new Leuprolide analogs with improved pharmacological profiles mdpi.comnih.gov.

Advanced Synthetic Methodologies for Leuprolide and Its Analogs

Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a widely adopted method for producing peptides, including leuprolide. bachem.com In SPPS, the peptide chain is assembled stepwise while anchored to an insoluble polymer resin. bachem.comvapourtec.com This technique simplifies the purification process, as excess reagents and soluble by-products are removed by washing and filtration after each reaction step. bachem.comcpcscientific.com

Boc/Bzl and Fmoc Chemistry Approaches

Two primary chemical strategies dominate SPPS: tert-butyloxycarbonyl/benzyl (Boc/Bzl) and 9-fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu). peptide.com

The Boc/Bzl approach is the classical method in SPPS. seplite.com It uses the acid-labile Boc group for temporary protection of the α-amino group of the incoming amino acid. This protecting group is typically removed with a moderately strong acid, such as trifluoroacetic acid (TFA). peptide.comseplite.com Side-chain functional groups are protected by more stable, benzyl-based groups, which require a very strong acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin. peptide.compeptide.com The initial industrial synthesis of leuprolide developed in 1977 included a solid-phase route based on Boc/Bzl chemistry. cpcscientific.com While effective, the harsh conditions required for final deprotection can be a limitation, especially for large-scale production. peptide.com

The Fmoc/tBu approach is now more commonly used due to its milder reaction conditions. peptide.com The base-labile Fmoc group is used for Nα-protection and is removed with a weak base, typically a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). peptide.comgoogle.com The side-chain protecting groups are acid-labile (e.g., tBu, Trt, Boc, Pbf), which allows for their simultaneous removal with TFA during the final cleavage step. google.com This strategy avoids the use of hazardous strong acids like HF. peptide.com Several patented processes for leuprolide synthesis utilize Fmoc-based SPPS. google.com

| Strategy | Nα-Protecting Group | Deprotection Reagent | Side-Chain Protection | Final Cleavage Reagent |

| Boc/Bzl | Boc (tert-butyloxycarbonyl) | TFA (Trifluoroacetic acid) | Benzyl-based (Bzl) | HF, TFMSA |

| Fmoc/tBu | Fmoc (9-fluorenylmethyloxycarbonyl) | Piperidine | tBu-based (tBu, Trt, Pbf) | TFA (Trifluoroacetic acid) |

Optimization of Coupling and Deprotection Protocols

Optimizing the coupling (amide bond formation) and deprotection steps is critical for maximizing yield and purity in leuprolide synthesis.

Coupling Protocols: The efficiency of the coupling reaction is enhanced by using specific activating reagents. Common coupling agents used in leuprolide synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) when paired with additives such as N-hydroxy-5-norbornene-endo-2,3-dicarboxyimide (HONB) to minimize side reactions like racemization. cpcscientific.comcreative-peptides.com More modern and highly efficient coupling reagents include aminium/uronium salts like HBTU, TBTU, and HATU, often used in combination with bases like N,N-diisopropylethylamine (DIPEA). cpcscientific.comgoogle.comcreative-peptides.com For instance, the coupling of specific amino acids in a leuprolide synthesis has been performed using HBTU/HOBt or DEPBT. google.com The choice of solvent, such as DMF or N-methylpyrrolidone (NMP), also plays a crucial role. google.com

Deprotection Protocols: During the final cleavage and deprotection step with TFA in Fmoc synthesis, reactive carbocations can be generated from the protecting groups, which can lead to unwanted side reactions with sensitive amino acid residues like tryptophan and tyrosine. creative-peptides.com To prevent this, a "cocktail" of scavenging reagents is added to the TFA. Common scavengers include dithiothreitol (DTT), thioanisole, triisopropylsilane (TIS), and water. google.comgoogle.comrsc.org

Utilization of Specific Resins and Reagents

The choice of solid support (resin) is fundamental to the success of SPPS. For leuprolide, which has a C-terminal ethylamide, the strategy often involves a hybrid approach where the protected peptide acid is first synthesized on the resin, cleaved, and then amidated in the solution phase. cpcscientific.com

Resins:

2-Chlorotrityl chloride (2-CTC) resin is frequently used in the Fmoc-based synthesis of leuprolide. cpcscientific.comrsc.org This is a highly acid-sensitive resin that allows the protected peptide to be cleaved under very mild acidic conditions (e.g., dilute TFA), keeping the side-chain protecting groups intact. google.com This protected fragment is then coupled with ethylamine in solution. google.com

Merrifield resin is a classic support used for Boc-based synthesis. peptide.comgoogle.com

Reagents: A variety of reagents are employed throughout the synthesis, as summarized in the table below.

| Reagent Type | Examples | Function |

| Coupling Reagents | HBTU, PyBOP, TBTU, DCC, DEPBT cpcscientific.comgoogle.comgoogle.com | Activate the carboxylic acid for amide bond formation |

| Coupling Additives | HOBt, 6-Cl-HOBt, HONB cpcscientific.comgoogle.comgoogle.com | Suppress racemization and improve coupling efficiency |

| Bases | DIPEA, Triethylamine (TEA) cpcscientific.comgoogle.com | Neutralize protonated amines and facilitate coupling |

| Deprotection Reagents | TFA, Piperidine, HF peptide.comgoogle.com | Remove temporary (Nα) and permanent (side-chain) protecting groups |

| Scavengers | DTT, TIS, Thioanisole, Water google.comgoogle.comrsc.org | Quench reactive cations during acid cleavage |

Solution-Phase Peptide Synthesis Approaches

Solution-phase synthesis, also known as liquid-phase synthesis, involves carrying out all reactions in a homogeneous solution. While often more labor-intensive due to the need to isolate and purify intermediates after each step, it is highly scalable and can be more cost-effective for large-scale manufacturing. cpcscientific.comgoogle.com

Classical Solution Synthesis Techniques

The first large-scale manufacturing route for leuprolide, developed by Takeda Pharmaceutical, was a solution-phase process. cpcscientific.com This approach is characterized by a fragment condensation strategy with minimal side-chain protection to improve solubility and reduce the number of synthesis steps.

The key features of this classical synthesis were:

Minimal Protection: Only the N-terminus of one fragment (using the Z-group, benzyloxycarbonyl) and the guanidinium group of arginine (using the nitro group, NO₂) were protected. The side chains of histidine, tyrosine, serine, and tryptophan were left unprotected. cpcscientific.com

Fragment Condensation: Two main peptide fragments were synthesized and then coupled together:

Pyr-His-Trp-Ser-Tyr-OH

H-D-Leu-Leu-Arg(NO₂)-Pro-NHEt

Coupling and Deprotection: The fragments were condensed using DCC and HONB as activating agents. The final deprotection of the nitro group from arginine was accomplished using tin(II) chloride (SnCl₂) in aqueous formic acid. cpcscientific.com

Convergent Solution-Phase Methodologies

More modern solution-phase syntheses employ a highly convergent and optimized approach to improve purity and reduce side reactions. cpcscientific.com These methods utilize extensive protection of all reactive functional groups to ensure precise control over the coupling reactions.

A notable convergent strategy involves the synthesis of four separate dimer fragments, which are then systematically coupled to form the full nonapeptide. cpcscientific.com This reduces the complexity of each coupling step and allows for easier purification of the smaller intermediates.

Example of a Convergent Fragment Strategy: cpcscientific.com

Fragment Synthesis: Four protected dipeptide fragments are prepared independently:

Fragment 1: Boc-Arg(Mtr)-Pro-NHEt

Fragment 2: Boc-D-Leu-Leu-OAllyl

Fragment 3: Fmoc-Ser(tBu)-Tyr(tBu)-OAllyl

Fragment 4: Pyr-His(Trt)-OMe

Fragment Coupling: The fragments are deprotected at either the N- or C-terminus and then coupled in a stepwise manner. For instance, after deprotection, Fragment 3 is coupled with Fragment 4, and the resulting tetrapeptide is then coupled with the other deprotected fragments.

Final Deprotection: Once the fully protected nonapeptide is assembled, a final global deprotection step using a TFA and scavenger cocktail yields the final leuprolide product. cpcscientific.com

This convergent methodology, while involving more initial steps to create the fragments, ultimately leads to a higher purity final product with fewer side reactions compared to classical approaches. cpcscientific.com Hybrid strategies that combine SPPS for fragment synthesis and solution-phase for their subsequent condensation are also employed. patsnap.com

Purification and Isolation Techniques for Synthetic Peptides

Following solid-phase peptide synthesis (SPPS) or solution-phase synthesis, the crude peptide product is a complex mixture. waters.com It contains the desired peptide along with various impurities such as deletion or truncated sequences, products with incomplete deprotection of side chains, and residual chemical reagents from the synthesis process. bachem.com Therefore, robust purification and isolation techniques are critical to obtaining a final product of high purity, suitable for its intended application. The properties of a peptide, which are dictated by its amino acid composition and sequence, influence the choice of purification strategy. waters.combachem.com For peptides like leuprolide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used purification method. bachem.com Alternative techniques like ion-exchange chromatography may also be employed, sometimes in a multi-step process for particularly complex separations. waters.com

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for determining the purity of synthetic leuprolide. researchgate.netnih.gov Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. bachem.com This technique separates the target peptide from impurities based on their hydrophobicity. bachem.com The crude peptide mixture is loaded onto a non-polar stationary phase, typically C18-modified silica (B1680970), and eluted with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724). waters.combachem.com

An acidic modifier, such as trifluoroacetic acid (TFA), is commonly added to the mobile phase. lcms.cz TFA helps to protonate carboxyl groups and form ion-pairs with positively charged groups on the peptide, which improves chromatographic separation and peak shape by reducing unwanted secondary interactions with the stationary phase. lcms.cz The separation is achieved by applying a gradient, gradually increasing the concentration of the organic solvent in the mobile phase. bachem.comnih.gov This causes less hydrophobic (more polar) impurities to elute first, followed by the target peptide and then more hydrophobic impurities. bachem.com The elution is monitored using a UV detector, typically at a wavelength of 210–220 nm or 278-280 nm. bachem.comwjpls.org

The development of a validated, stability-indicating HPLC method is crucial for quality control, ensuring the identity, purity, and quality of the bulk drug and its formulations. researchgate.netijpda.org Various RP-HPLC methods have been developed for the analysis of leuprolide acetate (B1210297), demonstrating linearity, accuracy, precision, and robustness. researchgate.netwjpls.orgijpda.org

Table 1: Examples of HPLC Conditions for Leuprolide Purity Assessment

| Parameter | Method 1 creighton.edu | Method 2 wjpls.org | Method 3 ijpda.org | Method 4 researchgate.net |

|---|---|---|---|---|

| Column | C18 MICROSORB-MV™ (4.6 mm × 15 cm) | Agilent C18 (250mm x 4.6ID, 5 micron) | YMC-Pack ODS-A (150mm X 4.6mm), 3 µ | Supelco-C18 (150 × 4.6 mm, 5 μm) |

| Mobile Phase | 77% 0.03 M dibasic ammonium (B1175870) phosphate (B84403) buffer: 23% acetonitrile | Methanol (B129727): 0.05% Ortho-phosphoric acid (60:40) | Gradient of Mobile Phase A and B* | 10 mM sodium acetate buffer: acetonitrile (70:30) |

| Flow Rate | 2.0 mL/min | 1.0 mL/min | Not specified | Not specified |

| Detection | UV at 220 nm | UV at 278 nm | UV at 220 nm | UV detection |

| Retention Time | Not specified | 5.56 minutes | 12 to 15 min | Not specified |

*Mobile Phase A: [Buffer (Triethylamine in water): Organic mixture (Acetonitrile: n-Propanol)(60:40)]; Mobile Phase B: (Buffer: Organic mixture)(50:50) ijpda.org

Preparative Chromatography for Scale-Up

Once an analytical HPLC method has been optimized to achieve a good separation of leuprolide from its impurities, the method can be scaled up to preparative chromatography to isolate larger quantities of the pure product. lcms.czwaters.com The primary goal of preparative HPLC is purification and isolation, rather than the quantitative and qualitative analysis performed at the analytical scale. thermofisher.com This scale-up is essential for producing sufficient material for further studies and, ultimately, for manufacturing. waters.com

The process of scaling up involves translating the separation conditions from a small-diameter analytical column to a larger-diameter preparative column. glsciences.com To maintain the resolution and selectivity achieved at the analytical scale, key parameters must be adjusted proportionally. waters.comamazonaws.com The fundamental principle is to keep the linear velocity of the mobile phase constant between the analytical and preparative columns. waters.comglsciences.com

Key calculations for scaling up include:

Flow Rate: The flow rate is increased in proportion to the square of the ratio of the column diameters. glsciences.com

Sample Load: The amount of sample injected is also increased proportionally to the column's cross-sectional area to maximize throughput without compromising purity. glsciences.com

It is crucial that the column chemistry, particle size, and length are kept consistent between the analytical and preparative scales for the most straightforward and successful scale-up. waters.com The optimized analytical method provides the foundation for the preparative run, where fractions of the eluent are collected. lcms.cz These fractions are then analyzed for purity, and those containing the target peptide at the desired specification are pooled together. bachem.com

Characterization of Synthetic Intermediates and Final Products

Throughout the synthesis of leuprolide, particularly in solution-phase approaches, it is necessary to isolate and characterize the chemical intermediates to ensure the correct sequence is being assembled. cpcscientific.com Both the intermediates and the final leuprolide product must undergo rigorous characterization to confirm their identity, structure, and purity. cpcscientific.comkinampark.com A variety of analytical techniques are employed for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool used in this process. It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov MS provides information about the molecular weight of the peptide, confirming that the correct amino acids have been coupled and that protecting groups have been successfully removed. lcms.cz For final product characterization, an LC-MS method using a volatile buffer like formic acid is often preferred over one using TFA, as TFA can suppress the ionization signal in the mass spectrometer. lcms.cz Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) offers a highly sensitive and specific method for the simultaneous determination and quantification of leuprolide and its analogs or metabolites in various matrices. nih.gov

Amino Acid Analysis (AAA) is another fundamental technique used to characterize leuprolide. kinampark.com This method involves hydrolyzing the peptide into its constituent amino acids, which are then separated and quantified. kinampark.com By comparing the relative ratios of the detected amino acids to the theoretical composition of leuprolide, AAA confirms the amino acid content of the final product. kinampark.com For instance, histidine and tyrosine can be used to specifically determine the leuprolide content in a formulation, as these amino acids may not be present in excipients like gelatin. kinampark.com

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to investigate the solution conformation of leuprolide, providing detailed structural information. researchgate.net

Table 2: Techniques for Characterization of Leuprolide and Intermediates

| Technique | Purpose | Information Obtained |

|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. researchgate.net | Purity profile, retention time, quantification of leuprolide and impurities. bachem.comwjpls.org |

| Mass Spectrometry (MS) / LC-MS | Molecular weight determination and structural confirmation. lcms.cz | Confirms the mass of intermediates and the final peptide, identifies impurities. nih.gov |

| Amino Acid Analysis (AAA) | Confirmation of amino acid composition and quantification. kinampark.com | Verifies the presence and relative ratios of the constituent amino acids in the peptide. kinampark.com |

| Nuclear Magnetic Resonance (NMR) | Elucidation of three-dimensional structure in solution. researchgate.net | Provides detailed information on the peptide's conformation. researchgate.net |

Molecular Interactions and Receptor Binding Kinetics

Gonadotropin-Releasing Hormone Receptor (GnRHR) Binding Affinity Studies

Binding affinity studies are crucial for understanding the strength of the interaction between leuprolide and its receptor. These studies often involve competitive binding assays using labeled ligands.

Radioligand Binding Assays

Radioligand binding assays are a common method to determine the binding affinity of leuprolide for the GnRHR. These assays typically involve incubating membranes from cells expressing the GnRHR (such as HEK 293 cells stably expressing human GnRHR I) with a radiolabeled GnRH analog (e.g., 125I-Tyr6, His5-GnRH or 125I-Triptorelin) in the presence of varying concentrations of leuprolide as a competing ligand nih.govacs.orggoogle.com. The ability of leuprolide to displace the radiolabeled ligand provides an indication of its binding affinity.

Studies have shown that leuprolide binds to GnRHR with high affinity unimi.itunirioja.es. For instance, competitive radioligand binding assays using membranes from HEK 293 cells stably expressing human GnRHR I reported an affinity (IC50) for leuprolide of 0.64 nM nih.gov. Compared to native GnRH, leuprolide and other GnRH agonists like triptorelin (B344507) and goserelin (B1671991) generally exhibit higher affinity for the GnRHR, ranging from 2 to 14-fold lower Kd values depending on the assay unimi.it.

Homogeneous Time-Resolved Fluorescent Assays

Homogeneous Time-Resolved Fluorescent (HTRF) assays can also be utilized to assess GnRHR activation, which is related to ligand binding. While the search results mention HTRF assays in the context of evaluating GnRH receptor antagonists guidetopharmacology.org, this type of assay can also be adapted to study agonist binding and activation by measuring the downstream signaling events triggered by receptor engagement. These assays offer a homogeneous format, reducing the need for washing steps compared to traditional binding assays.

Comparison of Binding Kinetics and Receptor Residence Times

Beyond simple binding affinity (equilibrium dissociation constant, Kd or IC50), understanding the kinetics of binding, including association and dissociation rates, and the receptor residence time provides a more complete picture of the ligand-receptor interaction. Receptor residence time, the duration a ligand remains bound to its receptor, can influence the duration and nature of the downstream signaling. While specific detailed data on leuprolide's receptor residence time was not extensively found in the search results, the prolonged duration of action of leuprolide compared to native GnRH suggests a potentially longer receptor residence time or more stable receptor activation bccancer.bc.cadrugbank.com. The increased biological stability of leuprolide also contributes to its longer duration of action bccancer.bc.ca.

Receptor Selectivity and Specificity Profiling

Leuprolide is primarily known for its high specificity and selectivity for the Gonadotropin-Releasing Hormone Receptor type I (GnRHR I), which is predominantly expressed in the anterior pituitary gonadotropes bccancer.bc.canih.gov. This selectivity is crucial for its targeted therapeutic effects on the reproductive axis. While GnRHRs are also found in extrapituitary tissues, including the prostate, ovary, and endometrium, and potentially in neurons, the pituitary GnRHR I is the primary target for the therapeutic actions of leuprolide bccancer.bc.caunimi.itbioscientifica.com. Prostatic GnRHRs may exhibit lower binding affinity for GnRH and its analogs compared to pituitary receptors unimi.it. The effects of leuprolide on extrapituitary tissues and potential interactions with other receptors are areas of ongoing research, but its clinical effects are primarily mediated through pituitary GnRHR I.

Computational Modeling of Leuprolide-GnRHR Interactions

Computational methods, such as molecular docking and molecular dynamics simulations, play an important role in understanding the detailed interactions between leuprolide and the GnRHR at an atomic level uit.no. These approaches can provide insights into the binding pose, key interacting residues, and conformational changes of the receptor upon ligand binding.

Molecular Docking Simulations

Molecular docking simulations predict the preferred orientation and binding mode of a ligand within the binding pocket of a receptor uit.no. For leuprolide and the GnRHR, docking simulations can help to visualize how the peptide interacts with specific amino acid residues in the receptor's binding site. These simulations can utilize either crystal structures of the receptor, if available, or homology models uit.no. Studies have employed docking simulations to investigate the binding of GnRH and its analogs to the GnRHR, highlighting interactions with residues in the binding pocket uit.no. While specific detailed docking results for leuprolide were not extensively provided, the general approach involves assessing potential binding poses and evaluating their stability based on scoring functions. These studies contribute to understanding the structural basis for the high affinity and potency of leuprolide.

Binding Site Analysis and Interaction Hotspots

Binding of Leuprolide to the GnRH receptor occurs within a specific binding pocket on the receptor. While detailed atomic-level "hotspots" (specific amino acid residues on the receptor critically involved in high-affinity binding) for Leuprolide are subjects of ongoing research, studies indicate that the structural differences between Leuprolide and native GnRH contribute significantly to their distinct binding characteristics and downstream effects. The incorporation of D-leucine at position 6 in Leuprolide, for instance, is known to increase its receptor-binding affinity and biological stability, leading to a more prolonged interaction compared to the native hormone. The GnRHR's binding pocket is structured to accommodate peptide ligands like GnRH and its analogs. Investigations using techniques such as Atomic Force Microscopy (AFM) have explored the strength of the Leuprolide-receptor interaction on cell surfaces, suggesting the potential existence of different classes of GnRH receptors or varying binding strengths upon interaction.

Table 1: Structural Differences and Impact on Leuprolide vs. Native GnRH

| Feature | Native GnRH | Leuprolide | Impact on Properties |

| Amino Acid at Position 6 | L-Glycine | D-Leucine | Increased stability, receptor affinity, and potency. |

| C-terminus | Glycine-amide | Ethylamide | Increased stability and receptor binding affinity. |

| Potency vs. GnRH | 1x | 50-100x greater potency | Enhanced pharmacological effect. |

| Circulating Half-life | 3-4 minutes | Approximately 3 hours | Prolonged duration of action. |

Conformational Changes Upon Ligand Binding

The interaction of Leuprolide with the GnRH receptor induces significant conformational changes in the receptor structure. As a GPCR agonist, Leuprolide binding stabilizes the receptor in an active conformation, which in turn triggers the activation of associated heterotrimeric G proteins, primarily the Gαq/11 subunit. This activation initiates downstream intracellular signaling cascades, notably the phospholipase Cβ (PLCβ) pathway, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) and the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These secondary messengers subsequently mediate the release of intracellular calcium ions and activate protein kinase C (PKC), respectively, ultimately leading to the release of gonadotropins (LH and FSH) in the initial phase of treatment.

Computational studies, including molecular dynamics (MD) simulations, have been employed to investigate these conformational dynamics. These studies explore how the binding of ligands like Leuprolide affects the transmembrane helices of the GnRH receptor, transitioning it towards an active GPCR conformation. Furthermore, studies utilizing Nuclear Magnetic Resonance (NMR) spectroscopy have provided insights into the solution conformation of Leuprolide itself, suggesting the presence of specific structural motifs, such as beta-turns, which are considered important for receptor recognition and activation. The human GnRHR possesses a relatively short intracellular C-terminus compared to many other GPCRs, a structural feature that is thought to influence its unique desensitization and internalization kinetics upon continuous ligand exposure, contributing to the sustained effect observed with Leuprolide treatment. Continuous stimulation by Leuprolide leads to receptor desensitization and downregulation, a process where the receptors become less responsive and their number on the cell surface decreases, ultimately suppressing gonadotropin release. guidetopharmacology.orgwikipedia.org

Mechanistic Studies of Leuprolide at the Cellular and Molecular Level Preclinical

GnRHR Downregulation and Desensitization Mechanisms

Continuous exposure to GnRH agonists like leuprolide leads to desensitization of GnRH-stimulated gonadotropin secretion, which is associated with receptor downregulation and internalization. unimi.it However, the extent of internalization may not fully account for the reduced response in gonadotrope cells. unimi.it The human GnRHR is unique among G protein-coupled receptors (GPCRs) due to its very short intracellular carboxy-terminal tail, which affects its desensitization and internalization kinetics. unimi.itpatsnap.com This structural feature contributes to a slower internalization rate compared to other GPCRs. unimi.it

Agonist-Induced Receptor Internalization Kinetics

While agonist-induced internalization of GnRHR does occur, studies suggest this process is relatively slow. unimi.it The short C-tail of the human GnRHR is thought to contribute to this slow internalization and a lack of agonist-induced phosphorylation or binding to beta-arrestin, mechanisms typically involved in rapid GPCR desensitization and internalization. unimi.it

Transcriptional Regulation of GnRHR Gene Expression

GnRHR-activated mitogen-activated protein kinases (MAPKs) can trigger the expression of GnRHR genes. nih.gov However, in some preclinical models, treatment with leuprolide did not influence GnRHR expression. researchgate.net For instance, studies using primary cell cultures from human prostate carcinoma found that leuprolide did not affect GnRHR expression. researchgate.net

Post-Receptor Signaling Pathway Modulation

Continuous GnRH exposure leads to a quick deactivation of the Gαs/cAMP pathway, while the Gαq/11 pathway remains constantly activated, altering the downstream signaling. unimi.it In pituitary gonadotropes, activated GnRHRs primarily couple to the Gαq/11 subunit, activating phospholipase Cβ (PLCβ), which increases intracellular diacylglycerol (DAG) and inositol (B14025) 1,4,5-triphosphate (IP3). unimi.itoup.com This leads to the activation of protein kinase C (PKC) and the release of Ca2+ from intracellular stores, promoting gonadotropin synthesis and secretion. unimi.itoup.com Phospholipases D and A2 are also sequentially activated, contributing to a prolonged PKC action. unimi.itoup.comoup.com

In contrast, in cancer cells expressing GnRHR, the receptor may couple to the Gαi pathway, leading to a reduction in intracellular cAMP levels and activation of a signaling cascade including MAPK and phosphatidylinositol-3-kinase (PI3K). unimi.itoup.com This Gαi-mediated pathway is implicated in the antitumor effects observed with GnRH analogs in various cancer cell lines. unimi.itoup.com

Intracellular Signaling Cascades Activated by Leuprolide

Activation of GnRHR by leuprolide can trigger various intracellular signaling cascades depending on the cell type.

Mitogen-Activated Protein Kinase (MAPK) Pathway Activation

GnRHR activation can engage MAPK cascades, including ERK, p38 MAPK, and JNK. unimi.itoup.comoup.com This activation can occur through PKC, a major mediator downstream of GnRHR signaling. oup.comoup.com Both ERK1/2 and JNK have been shown to be activated by GnRH, while the activation of p38 MAPK and ERK5 is less clearly characterized. oup.comoup.com In prostate cancer cells, GnRH agonists have been shown to interfere with the PI3K pathway, leading to the stimulation of JNK and the p38 MAPK signaling cascade, contributing to proapoptotic activity. researchgate.net

Protein Kinase C (PKC) Activation

The GnRHR is a G protein-coupled receptor (GPCR) that, upon ligand binding, activates several signaling pathways, including those involving phospholipase C (PLC), inositol phosphate (B84403) production, and protein kinase C (PKC) activation in pituitary gonadotrope cells. mdpi.com While the search results confirm that GnRHR activation can trigger PKC pathways in pituitary cells, direct evidence specifically detailing Leuprolide's role in PKC activation in the context of preclinical studies on non-gonadal tissues or tumor cells is limited in the provided snippets. However, PKC is a family of enzymes involved in various cellular processes, including proliferation and apoptosis, and its activation is implicated in the response to various stimuli in different cell types, including cancer cells. mdpi.com Studies on other GPCRs, such as the LH/hCG receptor, have shown activation of signaling pathways including the cAMP/PKA system and the PLC/inositide tris-phosphate pathway, with the prevalence depending on cell type and receptor expression levels. aacrjournals.org

In Vitro Cellular Responses to Leuprolide Treatment

In vitro studies using various cell culture models have been instrumental in understanding the direct effects of Leuprolide at the cellular level. These studies have investigated its impact on cell proliferation, viability, apoptosis, and hormone secretion.

Direct Antiproliferative Effects on Tumor Cell Lines

Several studies have provided evidence that GnRH analogs, including Leuprolide, can exert direct antiproliferative effects on various tumor cell lines, including those from prostate, breast, and ovarian cancers. nih.govresearchgate.netresearchgate.netaacrjournals.orgmdpi.com This effect is observed in both androgen-dependent and androgen-independent cancer models. nih.gov For example, Leuprolide has shown direct inhibitory activity on the proliferation of prostate cancer cells in vitro. nih.govresearchgate.netnih.gov Studies using prostate cancer cell lines expressing GnRH receptors have shown that GnRH agonists can reduce cell growth rates in a dose- and time-dependent manner. researchgate.netpsu.eduresearchgate.net

Data from a study investigating Leuprolide and its fatty acid conjugates (LFCs) on the prostate cancer cell line PC3 demonstrated varying degrees of direct antiproliferative effects after repeat daily treatment for 4 days. nih.govnih.gov

| Treatment | Antiproliferative Effect (% of control) |

| LEU | 8.9% |

| LLC | 75.0% |

| LPC | 86.7% |

| LSC | 98.9% |

This table illustrates that while Leuprolide alone exhibited a modest antiproliferative effect, its conjugation with certain fatty acids significantly enhanced this activity in the PC3 cell line. nih.govnih.gov

Another study on MCF-7 human breast cancer cells showed that Leuprolide exhibited antiproliferative effects at various concentrations after 72 hours of incubation. researchgate.net

| Concentration (µM) | Antiproliferative Effect (% of control) |

| 50 | Data not explicitly provided in snippet |

| 100 | Data not explicitly provided in snippet |

| 200 | Data not explicitly provided in snippet |

The snippet indicates that the effects were statistically significant compared to the control group at these concentrations. researchgate.net

Contradictory data have been reported regarding the effect of GnRH agonists on cell growth in different prostate cancer cell lines, with some studies showing either a proliferative or an antiproliferative response depending on the analogue concentration and cell context. aacrjournals.orgpsu.eduresearchgate.net

Modulation of Cell Viability and Apoptosis in Cell Culture Models

Beyond inhibiting proliferation, Leuprolide has been shown to modulate cell viability and induce apoptosis in various cell culture models, particularly in cancer cells expressing GnRH receptors. mdpi.compsu.eduoup.comconicet.gov.ar Studies on primary cell cultures from human prostate carcinoma samples demonstrated that Leuprolide treatment led to a significant reduction in cell growth rate and an increase in the number of DNA-fragmented cells, indicative of apoptosis. psu.eduresearchgate.net These effects were dependent on the concentration of Leuprolide used. psu.eduresearchgate.net

In endometrial epithelial cell cultures from patients with endometriosis and control women, Leuprolide acetate (B1210297) was found to increase the percentage of apoptotic cells. oup.comconicet.gov.ar

| Cell Type | Leuprolide Acetate Concentration | Apoptosis (% ApC) (Basal) | Apoptosis (% ApC) (Treated) | Statistical Significance |

| Endometrial epithelial cells (endometriosis) | 100 ng/ml | Data not explicitly provided in snippet | Increased | P < 0.05 versus basal oup.comconicet.gov.ar |

| Endometrial epithelial cells (endometriosis) | 1000 ng/ml | Data not explicitly provided in snippet | Increased | **P < 0.01 versus basal oup.comconicet.gov.ar |

| Endometrial epithelial cells (controls) | 100 ng/ml | Data not explicitly provided in snippet | Increased | P < 0.05 versus basal oup.comconicet.gov.ar |

| Endometrial epithelial cells (controls) | 1000 ng/ml | Data not explicitly provided in snippet | Increased | **P < 0.01 versus basal oup.comconicet.gov.ar |

This table summarizes the observed increase in apoptotic cells in both groups upon treatment with Leuprolide acetate at different concentrations. oup.comconicet.gov.ar

However, in some ovarian cancer cell lines like SKOV-3, Leuprolide alone did not significantly affect cell viability or induce apoptosis, while conjugated forms or other GnRH analogs did show cytotoxic effects. mdpi.com This suggests that the pro-apoptotic effects of Leuprolide may be cell type-specific or dependent on the cellular context and the presence and signaling of GnRH receptors.

Effects on Gonadotropin Secretion in Pituitary Cell Models

Leuprolide's primary mechanism of action involves its effects on the pituitary gland, specifically on the gonadotrope cells responsible for secreting LH and FSH. nih.govdrugbank.comnih.govpatsnap.com In pituitary cell models, Leuprolide, as a GnRHR agonist, initially stimulates the release of LH and FSH. drugbank.compatsnap.comfda.govfda.gov However, with continuous exposure, it leads to desensitization and downregulation of the GnRH receptors, resulting in a significant decrease in gonadotropin secretion. drugbank.compatsnap.comfda.govfda.gov This biphasic effect – initial stimulation followed by suppression – is a hallmark of GnRH agonist action on the pituitary. patsnap.com

Investigations into Non-Gonadotropic GnRHR Expression and Function

Research has extended beyond the pituitary and gonads to investigate the expression and function of GnRHRs in various extragonadal tissues and their potential role in mediating direct effects of GnRH analogs like Leuprolide. drugbank.comnih.govmdpi.comoup.comnih.gov

GnRHR Presence in Extragonadal Tissues

GnRHR expression has been identified in a multitude of non-reproductive tissues, suggesting potential direct actions of GnRH analogs outside the traditional HPG axis. nih.govmdpi.com These extragonadal tissues include, but are not limited to, the prostate, breast, ovary (beyond hormone production), endometrium, adrenal glands, lung, pancreas, melanoma cells, and glioblastoma cells. drugbank.comnih.govmdpi.comnih.gov The presence of GnRHR has also been reported in the hippocampi and cortex of the human brain. nih.govresearchgate.net

Studies have confirmed the presence of GnRHR mRNA transcripts and protein expression, as well as binding sites for GnRH ligands, in various extragonadal cell types and cancer cell lines. mdpi.com For instance, GnRHR expression has been found in human adrenocortical carcinomas and cell lines. nih.govresearchgate.net The expression levels and functional coupling of these extragonadal GnRHRs can vary depending on the tissue type and physiological or pathological state.

Direct Cellular Effects in Non-Reproductive Systems

Research indicates that leuprolide can directly influence the behavior of various non-reproductive cell types, independent of its effects on sex hormone levels. These effects have been observed in in vitro and in vivo studies across different tissue types.

Nervous System: GnRH receptors have been identified in areas of the human brain, including the hippocampi and cortex, suggesting a potential for direct modulation of brain function by GnRH analogs like leuprolide. researchgate.nettandfonline.comnih.govunirioja.eslasalle.edu.co Studies have demonstrated neurotrophic properties of leuprolide acetate, such as promoting neuritic outgrowth, increasing nervous fiber diameter, and enhancing neurofilament expression in experimental models. unirioja.eslasalle.edu.coresearchgate.net In an experimental glaucoma model in rats, leuprolide acetate appeared to mitigate neurodegeneration of the retina and optic nerve. unirioja.eslasalle.edu.co Furthermore, leuprolide acetate administration has been shown to modify gray and white matter areas, decrease scar tissue, promote recovery of spared tissue, and improve locomotion in rats with spinal cord injury. unirioja.eslasalle.edu.co

Immune System: The presence of GnRH receptors on immune cells suggests a potential immunomodulatory role for GnRH and its analogs. researchgate.net Studies have investigated the effects of leuprolide on immune cell function, particularly in the context of bone marrow transplantation. Sex steroid ablation using leuprolide acetate has been shown to increase lymphoid and myeloid progenitor cells in the bone marrow and developing thymocytes in the thymus in mice. nih.gov This led to enhanced peripheral T cell recovery and function, predominantly in the naive T cell compartment, as demonstrated by increased splenic T cell proliferation in response to stimulation in vitro. nih.gov In human studies, leuprolide acetate treatment prior to restraint stress significantly prevented the stress's effect on cell-mediated immunity, antibody titers, total leukocyte count, and thymus weight, showing an increase in these immunological parameters. frontiersin.org In vitro findings have also shown directly enhanced interferon-gamma (IFN-γ) production by activated lymphocytes following leuprolide exposure. frontiersin.org

Smooth Muscle Cells: While leuprolide is known to affect smooth muscle in the reproductive tract, studies have also explored its direct effects on non-reproductive smooth muscle. An in vitro study using cultured human coronary smooth muscle cells investigated the direct effects of leuprolide on apoptosis and cell viability. This study reported that leuprolide did not directly affect apoptosis or cell viability in these non-reproductive smooth muscle cells. researchgate.net

Bone Cells: Although leuprolide's impact on bone density is primarily attributed to sex hormone suppression leading to increased osteoclast activity and decreased osteoblast function, the potential for direct effects on bone cells has been considered. droracle.ai However, the prominent mechanism of bone loss is linked to the induced hypoestrogenic or hypoandrogenic state rather than direct cellular effects on osteoblasts or osteoclasts. droracle.aifda.gov

Cancer Cells (Non-Reproductive Origin): Research has explored the direct effects of leuprolide on cancer cells originating from non-reproductive tissues. In vitro studies on human pancreatic adenocarcinoma cell lines (AsPC1 cells) have shown that leuprolide, by itself or combined with somatostatin, demonstrated cytotoxic activity. nih.gov Another in vitro study using a human cell line derived from a bone metastasis of prostatic adenocarcinoma (PC3 cells) examined the antiproliferative and antimigratory effects of leuprolide acetate. This study indicated that leuprolide acetate had a direct cytostatic effect on PC3 cells and limited cell migration induced by bone marrow-derived mesenchymal stem cells. researchgate.net

Endothelial Cells: Studies on endometrial cell cultures (which can exhibit characteristics relevant to understanding effects on other tissues) have investigated the impact of leuprolide on factors like vascular endothelial growth factor (VEGF). Leuprolide acetate has been shown to downregulate VEGF release in endometrial cell cultures. nih.govconicet.gov.arcapes.gov.broup.com While these studies focus on endometrial cells, the modulation of VEGF, a key factor in angiogenesis and endothelial cell function, suggests a potential indirect influence on endothelial cells.

Data Tables:

Based on the detailed research findings from the search results, here are some examples of how data could be presented in interactive tables, focusing on direct cellular effects in non-reproductive systems.

Table 1: Effects of Leuprolide on Nervous System Cells (In Vitro/In Vivo Models)

| Study Type | Cell/Tissue Type | Model Organism | Observed Effect(s) | Citation |

| In Vivo | Retina and Optic Nerve | Rat | Holds up neurodegeneration in experimental glaucoma model. | unirioja.eslasalle.edu.co |

| In Vivo | Spinal Cord | Rat | Modified gray/white matter, decreased scar area, promoted tissue recovery, improved locomotion. | unirioja.eslasalle.edu.co |

| In Vitro/Vivo | Neurons (Neuritic Outgrowth) | Not specified | Promotes neuritic outgrowth. | unirioja.eslasalle.edu.coresearchgate.net |

| In Vitro/Vivo | Nervous Fibers (Diameter/Neurofilaments) | Not specified | Increases nervous fiber diameter, increases neurofilament expression. | unirioja.eslasalle.edu.coresearchgate.net |

Table 2: Effects of Leuprolide on Immune Cells (In Vitro/In Vivo Models)

| Study Type | Cell Type | Model Organism | Observed Effect(s) | Citation |

| In Vivo | Lymphoid/Myeloid Progenitors | Mouse | Increased number in bone marrow and thymus (via sex steroid ablation). | nih.gov |

| In Vivo | Peripheral T Cells | Mouse | Enhanced recovery and function, increased naive T cell compartment (via sex steroid ablation). | nih.gov |

| In Vitro | Splenic T Cells | Mouse | Increased proliferation in response to stimulation. | nih.gov |

| In Vivo | Immune Cells (General) | Human (implied) | Prevented stress effect on cell-mediated immunity, antibody titers, leukocyte count, thymus weight (in stress model). | frontiersin.org |

| In Vitro | Activated Lymphocytes | Not specified | Directly enhanced IFN-γ production. | frontiersin.org |

Table 3: Effects of Leuprolide on Non-Reproductive Smooth Muscle Cells (In Vitro)

| Study Type | Cell Type | Model Organism | Observed Effect(s) | Citation |

| In Vitro | Human Coronary Smooth Muscle | Human | No direct effect on apoptosis or cell viability. | researchgate.net |

Table 4: Effects of Leuprolide on Cancer Cells (Non-Reproductive Origin) (In Vitro)

| Study Type | Cell Type | Cancer Type | Observed Effect(s) | Citation |

| In Vitro | AsPC1 cells | Human Pancreatic Adenocarcinoma | Cytotoxic activity (alone or with somatostatin). | nih.gov |

| In Vitro | PC3 cells (from bone metastasis) | Human Prostatic Adenocarcinoma | Direct cytostatic effect, limited cell migration. | researchgate.net |

These tables summarize key findings regarding the direct cellular effects of leuprolide in non-reproductive systems based on the provided search results.

Detailed Research Findings:

Beyond the summary in the tables, specific studies provide more detailed insights. For instance, research into leuprolide's neurotrophic effects highlights its potential in neurological conditions, showing improvements in axonal diameter and recovery in models of nerve damage and spinal cord injury. unirioja.eslasalle.edu.coresearchgate.net The observed increase in neurofilaments suggests a role in structural support and function of neurons. unirioja.eslasalle.edu.coresearchgate.net

In the context of the immune system, the finding that leuprolide treatment enhanced T cell recovery post-bone marrow transplantation in mice, partly attributed to increased lymphoid precursors and thymic regeneration, points towards a direct or indirect influence on immune cell development and proliferation. nih.gov The direct enhancement of IFN-γ production by activated lymphocytes in vitro further supports a direct immunomodulatory effect. frontiersin.org

Studies on smooth muscle cells, particularly the finding that leuprolide did not induce apoptosis or affect the viability of human coronary smooth muscle cells in vitro, are important for understanding the compound's profile in cardiovascular tissues. researchgate.net This contrasts with its effects on reproductive smooth muscle, where it has shown stimulatory effects on contractions in vitro. nih.gov

The in vitro data on pancreatic and prostate cancer cell lines demonstrate a direct inhibitory effect of leuprolide on the proliferation and migration of these non-reproductive cancer cells. nih.govresearchgate.net This suggests potential mechanisms beyond hormone deprivation that could contribute to its therapeutic effects in certain cancers or warrant further investigation for other cancer types.

The modulation of VEGF release by leuprolide in endometrial cells, while not a direct effect on non-reproductive endothelial cells, is relevant as VEGF is a crucial factor influencing endothelial cell behavior and angiogenesis in various tissues, including tumors. nih.govconicet.gov.arcapes.gov.broup.com

These findings collectively indicate that while leuprolide's primary clinical effects are mediated through the hypothalamic-pituitary-gonadal axis, it also possesses direct cellular activities in a range of non-reproductive tissues, influencing processes such as neurogenesis, immune function, cell proliferation, and the release of signaling molecules.

Advanced Analytical Chemistry for Leuprolide Research and Development

Chromatographic Method Development and Validation

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are fundamental for the separation and analysis of Leuprolide and its related impurities. Method development and validation are critical steps to ensure the reliability, accuracy, and sensitivity of these techniques for quantitative and qualitative analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC is a widely used technique for the analysis of Leuprolide, offering robust separation capabilities. Various reversed-phase HPLC methods have been developed and validated for the estimation of Leuprolide acetate (B1210297) in bulk drug and pharmaceutical formulations. These methods often utilize C18 columns and mobile phases consisting of buffer systems (such as sodium acetate or dibasic ammonium (B1175870) phosphate) mixed with organic solvents like acetonitrile (B52724) or methanol (B129727). UV detection at 220 nm is commonly employed for monitoring Leuprolide due to the presence of chromophores in its structure. researchgate.netasianpubs.orgresearchgate.netcreighton.edu Method validation, following guidelines such as those from the ICH and USP, confirms parameters like linearity, precision, accuracy, sensitivity (limit of detection and quantification), specificity, and robustness. researchgate.netasianpubs.orgresearchgate.netijpda.org For instance, a validated RP-HPLC method for Leuprolide acetate demonstrated linearity over a range of 1 to 50 μg/mL with a correlation coefficient (R2) of 0.998. researchgate.netasianpubs.org Recovery rates between 98.85% and 101.05% and repeatability with a relative standard deviation (% RSD) not exceeding 1.58% have been reported. researchgate.netasianpubs.orgresearchgate.net

UPLC, an evolution of HPLC, offers enhanced speed, sensitivity, and resolution due to smaller particle size stationary phases and higher operating pressures. UPLC is particularly valuable for the analysis of complex peptide mixtures and for achieving lower limits of quantification. UPLC-MS/MS methods have been developed for the highly sensitive quantification of Leuprolide in biological matrices like plasma, achieving lower limits of quantification in the picogram per milliliter range. nih.govresearchgate.netwaters.com The optimization of UPLC conditions, including column selection (e.g., C18) and mobile phase composition, is crucial for achieving optimal separation and sensitivity. researchgate.netshimadzu.com

Separation and Characterization of Multicomponent Peptide Mixtures

The synthesis of peptides like Leuprolide can result in complex mixtures containing the target peptide and various related impurities or by-products. nih.govnih.gov Chromatographic techniques, particularly when coupled with mass spectrometry, are essential for separating and characterizing these multicomponent peptide mixtures. Reversed-phase LC-MS has been effectively used for the separation and characterization of crude products from Leuprolide synthesis. nih.govnih.gov Combining LC-MS with other techniques like capillary electrophoresis (CE) can further enhance the separation and characterization capabilities for complex peptide mixtures. nih.govresearchgate.netcapes.gov.br This combined approach allows for unambiguous identification of components within the mixture. nih.gov

Impurity Profiling and Peptide Content Determination

Impurity profiling is a critical aspect of pharmaceutical analysis to ensure the quality and safety of peptide drugs like Leuprolide. HPLC and UPLC are extensively used for determining the purity of Leuprolide and for identifying and quantifying process-related impurities and degradation products. researchgate.netpolypeptide.commagtechjournal.com Stability-indicating HPLC methods are developed and validated to monitor impurities that may form under various stress conditions, such as acid, alkali, thermal, photolytic, and humidity degradation. ijpda.org These methods are designed to separate the main drug peak from potential impurities. ijpda.org The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) specify limits for total impurities and individual related substances in Leuprolide acetate, typically determined by HPLC. polypeptide.com For instance, specifications may require peptide purity of ≥ 98.5% and total impurities of ≤ 1.5% by HPLC. polypeptide.com Peptide content determination is also performed using validated chromatographic methods, often expressed as a percentage with reference to the anhydrous and acetic acid-free substance. polypeptide.com

Mass Spectrometry Applications

Mass spectrometry (MS), particularly when coupled with chromatography (LC-MS or UPLC-MS), provides powerful capabilities for the identification, characterization, and quantification of Leuprolide and its related substances.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for peptides, producing intact protonated molecules ([M+H]+) or multiply charged ions ([M+nH]n+). nih.govcenmed.comthermofisher.com ESI-MS is widely applied in the analysis of Leuprolide, especially when coupled with LC, for the separation and characterization of complex mixtures from synthesis or degradation studies. nih.govnih.gov The presence of basic amino acids like arginine and histidine in the Leuprolide structure facilitates favorable sensitivity in positive ESI mode, often resulting in predominantly doubly charged protonated molecules ([M+2H]2+). nih.govshimadzu.com ESI-MS provides accurate mass information, which is crucial for confirming the molecular weight of Leuprolide and identifying potential impurities based on their mass-to-charge ratios (m/z). usp.org

Tandem Mass Spectrometry (MS/MS) for Sequence Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected precursor ions and the analysis of the resulting product ions. This technique is invaluable for obtaining structural information and confirming the amino acid sequence of peptides like Leuprolide. thermofisher.comusp.orglibretexts.org In MS/MS, a precursor ion (e.g., the doubly charged Leuprolide ion) is isolated and then fragmented, typically through collision-induced dissociation (CID). thermofisher.comlibretexts.org The fragmentation pattern, which consists of characteristic fragment ions (such as b-ions and y-ions), provides a "fingerprint" of the peptide sequence. frontiersin.org By analyzing the mass differences between consecutive fragment ions, the amino acid sequence can be deduced or confirmed. usp.orglibretexts.org MS/MS has been successfully used to yield complete coverage of the amino acid sequence of Leuprolide, confirming its structure. usp.org This is particularly important for verifying the identity and integrity of synthetic Leuprolide.

Data Tables

While specific raw data tables from research findings are not extensively available in the search results, the following table summarizes typical validation parameters reported for chromatographic methods used for Leuprolide analysis:

| Validation Parameter | Typical Range/Finding | Source |

| Linearity | 1 to 50 μg/mL (HPLC) | researchgate.netasianpubs.org |

| Correlation Coefficient (R²) | ≥ 0.998 (HPLC) | researchgate.netasianpubs.org |

| Accuracy (% Recovery) | 93.0–110% (UPLC-MS/MS), 98.85–101.05% (HPLC) | researchgate.netasianpubs.orgresearchgate.netnih.gov |

| Precision (% RSD) | ≤ 12.4% (UPLC-MS/MS), ≤ 1.58% (HPLC) | researchgate.netasianpubs.orgresearchgate.netnih.gov |

| Limit of Detection (LOD) | 0.26 μg/mL (HPLC), 100 ng/mL (HPLC) | researchgate.netresearchgate.netcreighton.edu |

| Limit of Quantification (LLOQ) | 0.79 μg/mL (HPLC), 20 pg/mL (UPLC-MS/MS), 10 pg/mL (PRM-MS), 5 pg/mL (UPLC-MS/MS) | researchgate.netresearchgate.netresearchgate.netwaters.comthermofisher.com |

| Specificity | No interference from excipients or matrix | researchgate.netasianpubs.orgresearchgate.netshimadzu.com |

| Robustness | Method remains unaffected by small variations in parameters | asianpubs.orgijpda.org |

Detailed Research Findings

Research has demonstrated the effectiveness of UPLC-MS/MS for the highly sensitive quantification of Leuprolide in complex biological matrices. For instance, a UPLC-MS/MS method achieved an LLOQ of 20 pg/mL in rat plasma using a HALO peptide ES-C18 column and gradient elution. researchgate.net Another study utilizing UPLC and a Xevo TQ-S mass spectrometer reported an even lower LLOQ of 5 pg/mL for Leuprolide in human plasma, highlighting the enhanced sensitivity offered by UPLC-MS/MS for pharmacokinetic studies. waters.com The use of techniques like solid phase extraction (SPE) or protein precipitation is often employed as sample preparation steps to clean up biological samples and improve the sensitivity and selectivity of the chromatographic and mass spectrometric analysis. researchgate.netshimadzu.comresearchgate.netlcms.cz

Studies on impurity profiling of Leuprolide acetate microspheres have utilized HPLC and high-resolution LC-MS/MS to identify and characterize impurities, including acylated impurities. magtechjournal.com Differences in impurity profiles have been observed depending on the polymer used in the microsphere formulation (e.g., PLA vs. PLGA) and the manufacturer. magtechjournal.com

The application of MS/MS for sequence confirmation of Leuprolide has been documented, showing that fragmentation patterns obtained through techniques like CID can provide complete sequence coverage, confirming the identity of the synthetic peptide. usp.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS), particularly Time-of-Flight (TOF-HRMS), is increasingly employed in bioanalytical laboratories for both qualitative and quantitative analysis of molecules, including peptides like leuprolide. A key advantage of TOF-HRMS is its consistent resolution, sensitivity, and mass accuracy, even when analyzing large molecules or at high scan speeds chromatographyonline.com. Recent advancements in HRMS hardware and software have improved selectivity, sensitivity, and linear range, making validated and transferable methods using HRMS with ultrahigh-pressure liquid chromatography (UHPLC) and microflow LC more common chromatographyonline.com.